
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the thiochroman moiety and form the final compound.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for industrial applications
Chemical Reactions Analysis
Types of Reactions
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxyphenyl and piperazine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanism elucidation.
Industry: Its chemical reactivity and stability make it suitable for use in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. For instance, it acts as a presynaptic 5-HT1A receptor agonist, influencing neurotransmitter release and signaling pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure, used to treat psychiatric disorders.
Uniqueness
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is unique due to its thiochroman core, which imparts distinct chemical and biological properties. This differentiates it from other compounds like urapidil and aripiprazole, which lack this structural feature.
Properties
CAS No. |
153804-41-2 |
|---|---|
Molecular Formula |
C25H32N2O6S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C23H30N2O2S.C2H2O4/c1-26-21-10-3-2-9-20(21)25-15-13-24(14-16-25)12-6-17-27-22-11-4-7-19-8-5-18-28-23(19)22;3-1(4)2(5)6/h2-4,7,9-11H,5-6,8,12-18H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
GMKYDZLAZFQDAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC4=C3SCCC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


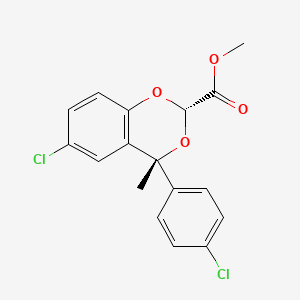
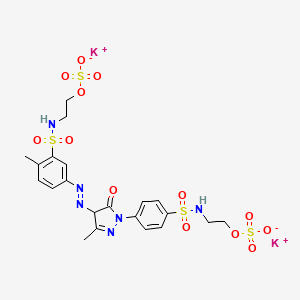
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
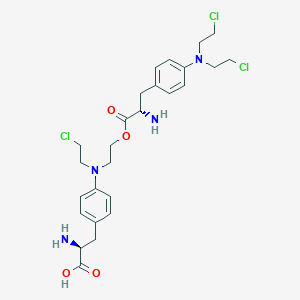
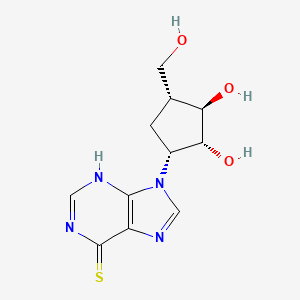

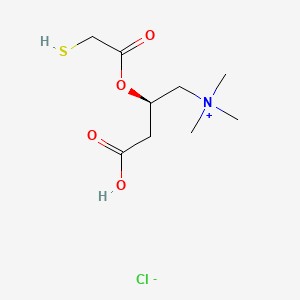
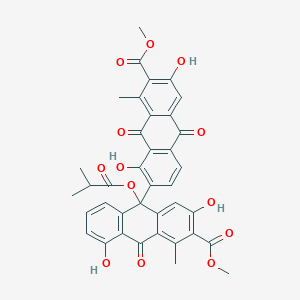
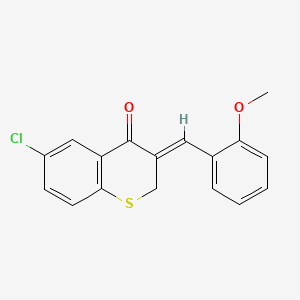
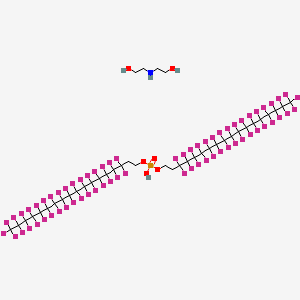
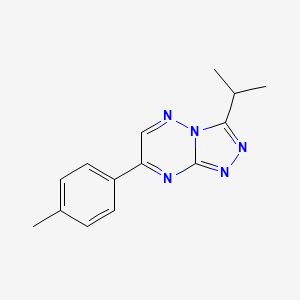
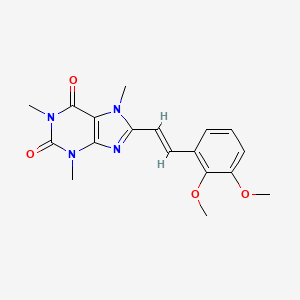
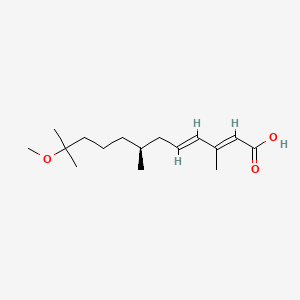
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
